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Compound of Interest

Compound Name: 3-Chloro-5-nitrobenzaldehyde

Cat. No.: B1357114 Get Quote

An In-depth Technical Guide to 3-Chloro-5-nitrobenzaldehyde for Advanced Research

This guide provides a comprehensive technical overview of 3-chloro-5-nitrobenzaldehyde
(CAS No. 22233-54-1), a key chemical intermediate for professionals in research, drug

discovery, and development. We will delve into its core physicochemical properties,

spectroscopic profile, synthetic utility, and safety protocols, grounding all information in

established chemical principles.

Strategic Importance in Chemical Synthesis
3-Chloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in

medicinal and materials chemistry. Its molecular architecture, featuring an electrophilic

aldehyde group activated by two potent electron-withdrawing groups (a chloro and a nitro

group), makes it a highly reactive and versatile building block.[1][2] This heightened reactivity is

pivotal for the construction of complex heterocyclic scaffolds, which form the core of numerous

pharmaceutical agents.[2] Understanding the nuanced properties of this molecule is, therefore,

crucial for its effective application in multi-step organic synthesis.

Core Physicochemical Properties
The fundamental properties of 3-Chloro-5-nitrobenzaldehyde are summarized below. These

identifiers and characteristics are essential for laboratory handling, reaction setup, and

regulatory compliance.
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Chemical Identity & Structure
The structure of 3-Chloro-5-nitrobenzaldehyde is defined by a benzene ring substituted at

positions 1, 3, and 5 with an aldehyde, a chlorine atom, and a nitro group, respectively.

Caption: Structure of 3-Chloro-5-nitrobenzaldehyde.

Tabulated Physicochemical Data
Property Value Reference(s)

CAS Number 22233-54-1 [1][3]

Molecular Formula C₇H₄ClNO₃ [1][3]

Molecular Weight 185.56 g/mol [1][3]

Appearance Yellow crystalline solid [1]

Melting Point

Data not available. (For

reference, isomer 2-chloro-5-

nitrobenzaldehyde has a

melting point of 75-77 °C)

N/A

Boiling Point

Data not available. (For

reference, 3-

nitrobenzaldehyde boils at 164

°C at 23 mmHg)

[4]

Solubility

Sparingly soluble in water.

Soluble in common organic

solvents.

[1]

Storage Temperature
2-8°C under inert gas

(Nitrogen or Argon)
[1]

InChI Key
KXGORBDLPVCCOJ-

UHFFFAOYSA-N
[3]

Spectroscopic Profile and Structural Elucidation
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Spectroscopic analysis is fundamental to verifying the identity and purity of 3-Chloro-5-
nitrobenzaldehyde. While specific experimental spectra are not publicly cataloged, a detailed

theoretical analysis based on established principles provides a reliable reference for

researchers.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals in a deuterated solvent like

CDCl₃. The powerful electron-withdrawing effects of the nitro (-NO₂) and aldehyde (-CHO)

groups, and the moderate effect of the chloro (-Cl) group, will shift all aromatic protons

significantly downfield.
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Predicted
Proton
Assignment

Expected
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

Aldehyde-H (C1-

H)
~10.1 Singlet (s) N/A

The aldehydic

proton is highly

deshielded by

the adjacent

carbonyl group

and is

characteristically

found far

downfield.

Aromatic-H (H-2) ~8.7 Triplet (t) ~1.5 - 2.0 (meta)

Positioned

between two

strongly electron-

withdrawing

groups (aldehyde

and chloro), this

proton is

expected to be

the most

deshielded of the

aromatic protons.

It will show small

meta-coupling to

H-4 and H-6.

Aromatic-H (H-4) ~8.4 Triplet (t) ~1.5 - 2.0 (meta)

Flanked by the

chloro and nitro

groups, this

proton is also

significantly

deshielded and

will show meta-

coupling to H-2

and H-6.
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Aromatic-H (H-6) ~8.3 Triplet (t) ~1.5 - 2.0 (meta)

Positioned

between the

aldehyde and

nitro groups, this

proton

experiences

strong

deshielding and

will show meta-

coupling to H-2

and H-4.

Rationale derived from analysis of similar compounds like 3-nitrobenzaldehyde.[5]

Predicted ¹³C NMR Spectrum
The carbon spectrum will reflect the electronic environment of each carbon atom. The carbonyl

carbon will be the most downfield signal.
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Predicted Carbon
Assignment

Expected Chemical Shift
(δ, ppm)

Rationale

C=O (Aldehyde) >185

The carbonyl carbon is

extremely electron-deficient

and characteristically appears

far downfield.

C-NO₂ ~150

The carbon atom attached to

the highly electron-withdrawing

nitro group is significantly

deshielded.

C-Cl ~136

The carbon bonded to chlorine

is deshielded due to chlorine's

inductive effect.

C-CHO ~135

The carbon to which the

aldehyde is attached (ipso-

carbon) is deshielded.

Aromatic CH 125-135

The remaining aromatic

carbons will appear in this

region, with their exact shifts

influenced by the cumulative

electronic effects of the three

substituents.

Expected Infrared (IR) Spectroscopy Data
The IR spectrum provides a definitive fingerprint of the functional groups present. Key

absorption bands are predicted below.
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Functional
Group

Vibrational
Mode

Expected
Wavenumber
(cm⁻¹)

Characteristic
s

Reference(s)

Aldehyde (C=O) Stretch ~1705 - 1720

Strong, sharp,

and highly

characteristic

absorption for an

aromatic

aldehyde.

[6]

Aldehyde (C-H)
Stretch (Fermi

Doublet)

~2720 and

~2820

Two distinct,

weaker bands

that are

diagnostic for the

aldehyde C-H

bond.

[6]

Nitro (N-O)
Asymmetric

Stretch
~1520 - 1560

Strong and

intense

absorption.

[6]

Nitro (N-O)
Symmetric

Stretch
~1340 - 1360

Strong and

intense

absorption.

[6]

Aromatic (C=C) Stretch ~1600, ~1475

Medium intensity

bands

characteristic of

the benzene ring.

[6]

Aromatic (C-H) Stretch >3000

Weaker

absorptions just

above the 3000

cm⁻¹ threshold.

[6]

C-Cl Stretch ~700 - 800

A medium to

strong band in

the fingerprint

region.

N/A
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Synthesis and Purification Protocol
The synthesis of 3-chloro-5-nitrobenzaldehyde is most logically achieved via the electrophilic

nitration of 3-chlorobenzaldehyde. The directing effects of the substituents are key to the

outcome. The chloro group is ortho-, para-directing, while the aldehyde is a meta-director. Their

combined influence directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-5

position, which is meta to the aldehyde and ortho to the chlorine.

Representative Synthesis Workflow

Nitrating Mixture Prep Nitration Reaction Work-up & Isolation Purification

Cool H₂SO₄

to 0-5 °C
Add HNO₃

dropwise (<10 °C)
Forms NO₂⁺ Add 3-Chlorobenzaldehyde

dropwise (<5 °C)
Stir at low temp

(1-2 hours)
Monitor Pour onto

ice water
Vacuum
Filtration

Wash with H₂O
(until pH neutral)

Recrystallize from
Methanol/Water

Filter & Dry
(Vacuum oven) endPure Product

Click to download full resolution via product page

Caption: General workflow for synthesis and purification.

Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methods for aromatic

nitration and should be performed with all appropriate safety precautions.[7][8]

Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a

thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool

the flask in an ice-salt bath to 0°C. Slowly add 10 mL of concentrated nitric acid dropwise,

ensuring the internal temperature does not exceed 10°C. The formation of the nitronium ion

(NO₂⁺) is highly exothermic and requires careful temperature control to prevent side

reactions.

Substrate Addition: Once the nitrating mixture is prepared and cooled to 0-5°C, add 14 g (0.1

mol) of 3-chlorobenzaldehyde dropwise over 30-45 minutes. Maintaining the temperature

below 5°C is critical to maximize regioselectivity and yield.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1357114?utm_src=pdf-body
https://www.benchchem.com/product/b1357114?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_of_2_Chloro_5_nitrobenzaldehyde.pdf
https://prepchem.com/2-nitro-5-chlorobenzaldehyde/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: Stir the mixture vigorously at 0-5°C for an additional 1-2 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC) until the starting material is

consumed.

Quenching and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with

constant stirring. This quenches the reaction and precipitates the water-insoluble product.

Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner

funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the

filtrate is neutral to pH paper. This step is crucial to remove residual mineral acids.

Purification: The primary method for purification is recrystallization. Suspend the crude solid

in a minimal amount of hot methanol, adding water dropwise until turbidity persists. Allow the

solution to cool slowly to room temperature and then in an ice bath to maximize crystal

formation.[9]

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold

methanol/water, and dry under vacuum at 40-50°C to a constant weight.

Chemical Reactivity and Synthetic Utility
The reactivity of 3-chloro-5-nitrobenzaldehyde is dominated by the electrophilic character of

the aldehyde's carbonyl carbon. The strong electron-withdrawing nature of the meta-positioned

nitro and chloro groups significantly enhances this electrophilicity, making the compound an

excellent substrate for nucleophilic attack.[2]

This property is extensively exploited in the synthesis of heterocyclic compounds, which are

scaffolds of paramount importance in drug discovery.[10]
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3-Chloro-5-nitrobenzaldehyde

Condensation / Cyclization
(Nucleophilic Attack on C=O)

+ Diamine / Hydrazine / etc.

Benzimidazoles Pyrazolopyridines Quinazolines Other Heterocycles

Click to download full resolution via product page

Caption: Role as a precursor in heterocyclic synthesis.

Key applications include:

Benzimidazole Synthesis: Condensation with o-phenylenediamines to form benzimidazole

derivatives, a core structure in proton pump inhibitors and anthelmintic drugs.[2]

Pyrazolopyridine Synthesis: Used in multi-component reactions with aminopyrazoles to

generate pyrazolopyridines, which are investigated as kinase inhibitors for cancer therapy.[2]

[11]

Dihydropyridine Synthesis: Acts as a key precursor in the Hantzsch dihydropyridine

synthesis, leading to calcium channel blockers used to treat hypertension.[4]

Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Chloro-5-
nitrobenzaldehyde is a hazardous substance and must be handled with appropriate

precautions.

Hazard Identification: The compound is classified as an irritant. It causes skin irritation

(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
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Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid

inhalation of dust or vapors.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands

thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-

term stability, store under an inert atmosphere (nitrogen or argon) at refrigerated

temperatures (2-8°C).[1]

Spill & Disposal: In case of a spill, contain the material and clean up using appropriate

absorbent materials. Dispose of waste in accordance with local, state, and federal

regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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